REACTION_CXSMILES
|
OCC(N1[CH2:10][CH2:9][N:8]([C:11]2[CH:33]=[CH:32][C:14]([NH:15]C3N=C(C4N(C(C)C)C(C)=NC=4)C(Cl)=CN=3)=[CH:13][CH:12]=2)[CH2:7]C1)=O.CC[OH:36]>[Pd]>[NH2:15][C:14]1[CH:32]=[CH:33][C:11]([N:8]2[CH2:7][CH:10]([OH:36])[CH2:9]2)=[CH:12][CH:13]=1
|
Type
|
CUSTOM
|
Details
|
This was stirred with DMF (100 ml) for 15 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
triturated with ether giving the title compound as a grey crystalline solid
|
Type
|
CUSTOM
|
Details
|
Much of the product had precipitated from the reaction mixture
|
Type
|
FILTRATION
|
Details
|
been filtered off with catalyst
|
Type
|
FILTRATION
|
Details
|
the catalyst filtered off
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated (Hi-Vac)
|
Type
|
CUSTOM
|
Details
|
triturated with a little EtOH
|
Type
|
FILTRATION
|
Details
|
The second crop of product was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
NC1=CC=C(C=C1)N1CC(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |